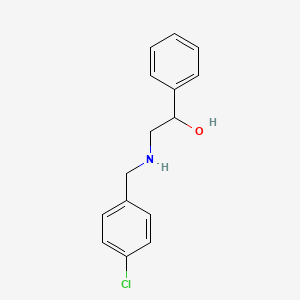

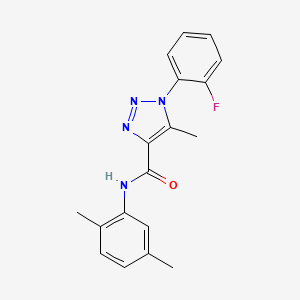

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol, also known as GSK690693, is a small molecule inhibitor of protein kinase B (PKB), also known as Akt. PKB is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, survival, metabolism, and angiogenesis. Overexpression and hyperactivation of PKB have been linked to the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, PKB inhibitors like GSK690693 have emerged as potential therapeutic agents for the treatment of these diseases.

Scientific Research Applications

Photophysicochemical Properties and Applications

Novel compounds, including those structurally related to the target molecule, have been synthesized and characterized, revealing potential for photocatalytic applications due to their photosensitizing abilities. Such compounds, often zinc(II) phthalocyanines with benzenesulfonamide derivative substituents, exhibit suitable and sufficient photophysical and photochemical properties for this purpose (Öncül, Öztürk, & Pişkin, 2021; Pişkin, Canpolat, & Öztürk, 2020).

Potential in Photodynamic Therapy

Specific zinc(II) phthalocyanines substituted with benzenesulfonamide units, related to the target molecule, have been synthesized. These compounds show promise as photosensitizers in photodynamic therapy, an effective alternative treatment for cancer. Their good solubility, favorable fluorescence, and adequate singlet oxygen production highlight their potential therapeutic applications (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Antioxidant Properties

Complexes derived from related structures exhibit significant antimicrobial and antioxidant activities. These activities have been demonstrated through various assays, indicating the potential of such molecules in addressing microbial infections and oxidative stress (Ravindranath, 2021).

Antifungal Abilities

Pyrimidine derivatives, similar to the target molecule, have shown good antifungal abilities against several phytopathogenic fungi, suggesting their use in agricultural applications to protect crops from fungal infections (Zhang et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to the target molecule have been identified as potential inhibitors for enzymes like LRRK2, significant in the context of Parkinson's disease. This highlights the therapeutic potential of such compounds in treating neurological disorders (Wang et al., 2017).

DNA Cleavage and Anticancer Potential

Novel pyrimidine derivatives of the coumarin moiety have been synthesized and evaluated for their DNA cleavage activities, alongside analgesic and anti-pyretic activities. Such studies suggest the potential use of these compounds in anticancer strategies (Keri et al., 2010).

properties

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O4/c1-30-17-3-2-4-19(11-17)32-22-13-27-24(26)28-23(22)20-10-9-18(12-21(20)29)31-14-15-5-7-16(25)8-6-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDRIRLZHPYIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)

![3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2799941.png)

![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)

![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)

![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)